Bismuth pentafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Strong Fluorinating Agent

Bismuth pentafluoride (BiF₅) holds significant interest in scientific research due to its exceptional ability to act as a powerful fluorinating agent. This means it can readily transfer fluorine atoms to other molecules, facilitating various fluorination reactions.

Studies have shown BiF₅'s effectiveness in fluorinating various elements and compounds, including:

- Paraffin oil to fluorocarbons at temperatures exceeding 50°C [].

- Uranium tetrafluoride (UF₄) to uranium hexafluoride (UF₆) at 150°C [].

- **Bromine (Br₂) and chlorine (Cl₂) to their respective trifluorides (BrF₃ and ClF) at 180°C [].

These fluorination capabilities make BiF₅ a valuable tool in research fields like inorganic and materials chemistry, where controlled fluorination is crucial for synthesizing specific materials with desired properties [].

Synthesis of Novel Materials

Another research application of BiF₅ involves its use in the synthesis of novel materials. Its ability to form adducts (complexes) with other Lewis acids like antimony pentafluoride (SbF₅) opens avenues for exploring new materials with unique structures and properties.

For instance, research has been conducted on the preparation and characterization of adducts formed between BiF₅ and SbF₅. These studies revealed the formation of various crystalline products with distinct structures, offering insights into the potential development of novel materials with tailored functionalities [].

Potential Applications in Nuclear Fuel Reprocessing

BiF₅ has also been explored in the context of nuclear fuel reprocessing. Its ability to form volatile hexafluorobismuthate anions ([BiF₆]⁻) with alkali metal fluorides (MF) offers a potential route for separating plutonium from spent nuclear fuel [].

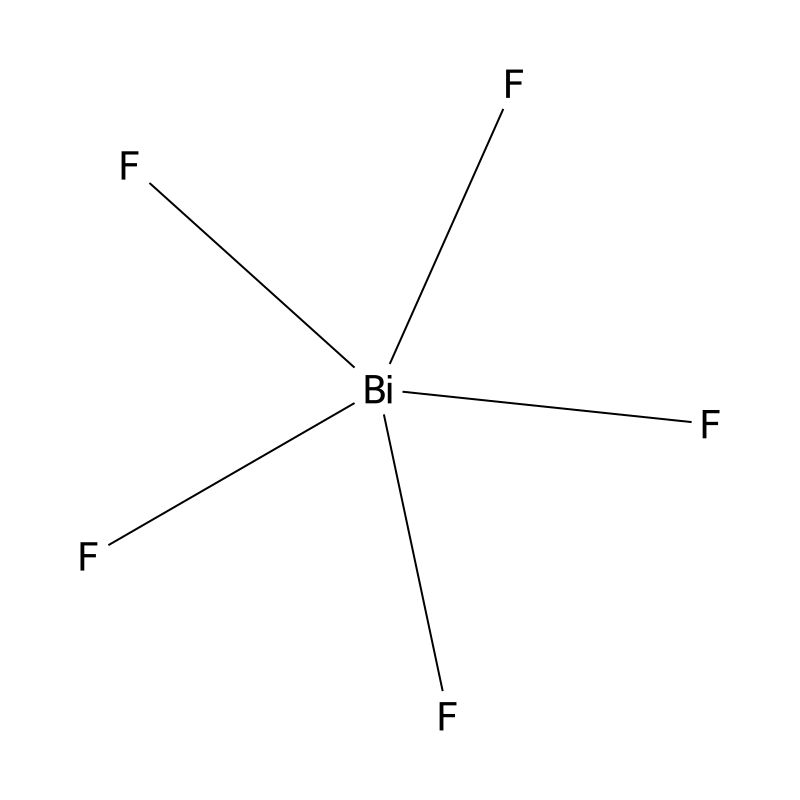

Bismuth pentafluoride is an inorganic compound with the chemical formula BiF₅. It is characterized as a white, hygroscopic solid that forms long tetragonal needle-like crystals. This compound is highly sensitive to moisture and reacts violently with water, producing bismuth trifluoride (BiF₃) and ozone. Bismuth pentafluoride has a molecular weight of approximately 303.97 g/mol and a melting point of around 550 °C, at which it sublimes rather than melting .

Bismuth pentafluoride's mechanism of action as a fluorinating agent involves its Lewis acidity. The Bi atom with its empty orbitals can accept electron pairs from a Lewis base (molecule donating electrons). This weakens the bond between the Lewis base and the fluorine atom, facilitating the transfer of fluorine to another molecule [].

- Reaction with Water:This reaction can be violent and may lead to ignition, highlighting the compound's sensitivity to moisture .

- Fluorination Reactions:

Bismuth pentafluoride can act as a fluorinating agent, reacting with various organic compounds to introduce fluorine atoms into their structures . - Interaction with Other Halides:

Bismuth pentafluoride can form adducts with other halides, such as antimony pentafluoride (SbF₅), leading to complex structures that may have unique properties .

Bismuth pentafluoride can be synthesized using several methods:

- Direct Fluorination:

Bismuth metal can be fluorinated at elevated temperatures (around 120 °C) using elemental fluorine: - Fluorination of Bismuth Trifluoride:

Another method involves fluorinating bismuth trifluoride at high temperatures or under specific conditions to yield bismuth pentafluoride .

Bismuth pentafluoride is primarily used as a fluorinating agent in organic synthesis, particularly in the production of fluorinated compounds. Its ability to generate carbocations makes it valuable in catalytic applications, including the synthesis of high-octane gasoline blends and other specialized chemical processes . Additionally, it serves as a drying agent for hydrofluoric acid by removing traces of water .

Studies have shown that bismuth pentafluoride interacts readily with various organic substrates and other halides, forming stable complexes and facilitating reactions that would otherwise be difficult to achieve. Its role as a Lewis superacid allows it to participate in acid-catalyzed reactions effectively, although care must be taken due to its reactivity with moisture and potential toxicity .

Bismuth pentafluoride shares similarities with several other pnictogen halides. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Bismuth trifluoride | BiF₃ | Less reactive than BiF₅; stable under moisture |

| Antimony pentafluoride | SbF₅ | Stronger Lewis acid; forms stable adducts |

| Phosphorus pentafluoride | PF₅ | Highly reactive; used in organophosphorus chemistry |

| Arsenic pentafluoride | AsF₅ | Similar reactivity; less common in applications |

Bismuth pentafluoride is unique due to its exceptional sensitivity to moisture and its strong Lewis acidity compared to other halides like antimony pentafluoride and phosphorus pentafluoride. Its specific applications in organic synthesis further distinguish it from these similar compounds .

Bismuth pentafluoride (BiF₅) is classically synthesized through direct fluorination of bismuth trifluoride (BiF₃) or elemental bismuth. The most established method involves reacting BiF₃ with gaseous fluorine (F₂) at elevated temperatures. For example, heating BiF₃ with excess F₂ at 500°C under controlled pressure yields BiF₅ as described by early studies:

$$

\text{BiF₃} + \text{F₂} \xrightarrow{500^\circ \text{C}} \text{BiF₅}

$$

Alternatively, elemental bismuth reacts exothermically with fluorine gas at similar temperatures:

$$

\text{Bi} + 3\text{F₂} \rightarrow \text{BiF₅}

$$

These reactions require specialized nickel or Monel alloy reactors due to fluorine’s extreme corrosiveness. Challenges include maintaining stoichiometric fluorine flow to avoid intermediate products like BiF₃ and ensuring complete conversion.

Novel Methodologies Using Halogen Fluorides and Solvent Systems

Recent advances explore halogen fluorides as alternative fluorinating agents. Chlorine trifluoride (ClF₃) reacts with BiF₃ at lower temperatures (350°C), offering improved control:

$$

\text{BiF₃} + \text{ClF₃} \rightarrow \text{BiF₅} + \text{ClF}

$$

Adduct formation with Lewis acids like antimony pentafluoride (SbF₅) in solvents such as tungsten hexafluoride (WF₆) enables milder conditions. For instance, BiF₅-SbF₅ complexes form at room temperature in WF₆, yielding volatile crystalline products (e.g., BiF₅(SbF₅)₃). Solvent systems using anhydrous hydrogen fluoride (HF) or ionic liquids are also under investigation, though BiF₅’s limited solubility in most solvents restricts these approaches.

Purification Techniques and Challenges in Anhydrous Conditions

Purification of BiF₅ relies on sublimation due to its non-polar nature and sensitivity to hydrolysis. High-vacuum sublimation at 150–200°C isolates BiF₅ as needle-like crystals, while fractional sublimation removes contaminants like BiF₃. Advanced systems employ induction heating with precise temperature gradients (Table 1):

| Parameter | Value |

|---|---|

| Sublimation temperature | 180–230°C |

| Pressure | 0.01–0.1 Torr |

| Yield | 65–82% |

Handling requires rigorous anhydrous conditions, as trace moisture hydrolyzes BiF₅ to BiF₃ and ozone. Gloveboxes or vacuum-line techniques are essential to prevent degradation.

The crystallographic characterization of bismuth pentafluoride has undergone significant refinement since its initial structural determination in the early 1970s. Modern single-crystal X-ray diffraction analyses have established that α-BiF₅ crystallizes in the tetragonal space group I4/m, adopting the α-uranium pentafluoride (α-UF₅) structure type [6]. The fundamental building blocks of this framework are [BiF₆] octahedra, which are connected via trans-bridging fluorine atoms to form infinite, linear, one-dimensional chains parallel to the crystallographic c-axis [6] [1].

In the most recent and precise structural model, the bismuth atom is coordinated by six fluorine atoms in a distorted octahedral geometry. Four of these fluorine atoms occupy equatorial positions, while the remaining two are axially oriented, resulting in a noticeable elongation of the axial Bi–F bonds relative to the equatorial ones. The refined Bi–F bond lengths are 1.941(4) Å for the four equatorial bonds and 2.1130(5) Å for the two axial bonds, reflecting the influence of the bridging function of the axial fluorines [6]. This distortion is a direct consequence of the polymeric nature of the structure, where the axial fluorine atoms bridge neighboring bismuth centers, facilitating the formation of extended chains.

The crystal packing reveals that each bismuth atom is surrounded by fourteen other bismuth atoms in a distorted rhombic dodecahedral arrangement. This motif, reminiscent of the W structure type, is compressed due to the shorter intrachain and longer interchain Bi⋯Bi distances [6]. The fluorine atoms themselves exhibit two distinct environments: the bridging F1 atoms reside within the octahedral voids of an idealized body-centered cubic packing, whereas the terminal F2 atoms are displaced as a result of octahedral rotations about the c-axis.

The following table summarizes key crystallographic parameters for α-BiF₅ as determined from state-of-the-art single-crystal X-ray diffraction studies [6]:

| Parameter | Value |

|---|---|

| Space group | I4/m |

| Pearson symbol | tI12 |

| Lattice parameters | a = 6.4439(9) Å, c = 4.2260(9) Å |

| Unit cell volume | 175.48(6) ų |

| Z (formula units/cell) | 2 |

| Density (calculated) | 5.753 Mg m⁻³ |

| Bi–F (equatorial) | 1.941(4) Å (4×) |

| Bi–F (axial, bridging) | 2.1130(5) Å (2×) |

| F2⋯F2 (interchain) | 2.944(5) Å |

| F1⋯F2 (interchain) | 2.952(5) Å |

These data confirm the highly ordered, chain-like arrangement of the α-BiF₅ polymorph, with the bridging fluorine atoms playing a pivotal role in the polymerization of the [BiF₆] units. The precision of the modern refinement, including anisotropic displacement parameters for all atoms, marks a significant advance over earlier models, providing a robust foundation for subsequent spectroscopic and computational investigations.

Spectroscopic Elucidation (Raman, IR, NMR) of Coordination Geometry

Spectroscopic techniques have proven indispensable for probing the coordination environment and vibrational dynamics within bismuth pentafluoride. Both infrared (IR) and Raman spectroscopies are particularly sensitive to the local symmetry and bonding characteristics of the [BiF₆] octahedra, while nuclear magnetic resonance (NMR) spectroscopy offers complementary insights into the electronic environment of the constituent nuclei.

Infrared and Raman Spectroscopy

The vibrational spectra of α-BiF₅, as determined by both experimental measurements and density functional theory (DFT) calculations, reveal a series of characteristic modes attributable to the stretching and bending of Bi–F bonds within the distorted octahedral framework [6]. The IR and Raman active modes can be assigned based on group theoretical analysis of the point group symmetry of the [BiF₆] units.

The most intense features in the IR spectrum correspond to asymmetric Bi–F stretching vibrations, typically observed in the region of 600–700 cm⁻¹. The Raman spectrum, on the other hand, is dominated by symmetric stretching and bending modes, with prominent bands appearing near 500–600 cm⁻¹. The presence of both bridging and terminal fluorine atoms leads to a splitting of the vibrational bands, reflecting the inequivalent Bi–F bond lengths and the reduced symmetry relative to a perfect octahedron.

A comparison of experimental and calculated vibrational frequencies for α-BiF₅ is presented in the table below [6]:

| Mode Assignment | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| Asymmetric Bi–F stretch | 650–670 | 660 |

| Symmetric Bi–F stretch | 570–590 | 580 |

| Bi–F–Bi bridge bending | 350–400 | 370 |

| F–Bi–F bending (equatorial) | 250–300 | 270 |

The close agreement between experimental and theoretical values underscores the reliability of the structural model and the predictive power of modern computational methods.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance studies of bismuth pentafluoride, while challenging due to the quadrupolar nature of the bismuth nucleus and the high electronegativity of fluorine, have nonetheless provided valuable information regarding the electronic environment and dynamic behavior of the [BiF₆] units. The fluorine-19 NMR spectrum typically exhibits broad resonances, consistent with the presence of both bridging and terminal fluorine environments. The chemical shift anisotropy and relaxation times reflect the rapid exchange processes and the influence of the extended polymeric structure on local electronic properties.

Collectively, the spectroscopic data confirm the distorted octahedral coordination geometry of bismuth in α-BiF₅, with clear differentiation between the axial (bridging) and equatorial (terminal) fluorine atoms. The vibrational spectra, in particular, provide a sensitive probe of the Bi–F bond strengths and the degree of distortion from idealized symmetry.

Comparative Analysis of [BiF₆]⁻ Octahedral Networks

The [BiF₆]⁻ octahedral motif, central to the structure of bismuth pentafluoride and its derivatives, invites comparison with analogous networks found in related compounds, particularly those of other pentafluorides and hexafluorometallate salts. In α-BiF₅, the [BiF₆] units are polymerized via trans-bridging fluorine atoms to form infinite chains, a structural feature shared with α-uranium pentafluoride but distinct from the discrete, isolated [MF₆]⁻ anions found in many hexafluorometallate salts [1] [6].

The structural diversity of [BiF₆]⁻ networks arises from variations in the connectivity of the octahedra, the nature of the bridging ligands, and the influence of counterions or solvent molecules. In the case of bismuth pentafluoride, the polymeric chain structure results in significant anisotropy in both the crystal packing and the physical properties of the material. By contrast, in salts such as potassium hexafluorobismuthate (K[BiF₆]), the [BiF₆]⁻ anions are isolated and adopt a more regular octahedral geometry, with all Bi–F bond lengths being nearly equivalent due to the absence of bridging interactions [1].

A comparative summary of structural parameters for selected [BiF₆]⁻-containing compounds is provided in the following table:

| Compound | Octahedral Connectivity | Bi–F Bond Lengths (Å) | Structural Motif |

|---|---|---|---|

| α-BiF₅ | Infinite chains (bridged) | 1.941 (equatorial), 2.113 (axial) | Corner-sharing, polymeric |

| K[BiF₆] | Isolated anion | ~1.98 (all) | Discrete octahedral |

| Na[BiF₆] | Isolated anion | ~1.98 (all) | Discrete octahedral |

| α-UF₅ | Infinite chains (bridged) | 1.98–2.12 | Corner-sharing, polymeric |

The comparison highlights the impact of polymerization via bridging fluorine atoms on the distortion of the [BiF₆] octahedra in α-BiF₅, as opposed to the near-ideal geometry observed in the discrete [BiF₆]⁻ anions of alkali metal salts. The extended chain structure in α-BiF₅ not only influences the bond lengths and angles but also imparts unique physical and chemical properties, including enhanced thermal stability and reactivity.

Computational Modeling of Electronic Structure and Bi–F Bond Covalency

The electronic structure and bonding characteristics of bismuth pentafluoride have been the subject of extensive computational investigation, with density functional theory (DFT) emerging as a powerful tool for elucidating the nature of the Bi–F interactions and the degree of covalency in the compound.

Electronic Structure Calculations

DFT calculations performed on the experimentally determined crystal structure of α-BiF₅ reveal a significant degree of covalent character in the Bi–F bonds, despite the high electronegativity of fluorine and the formal +5 oxidation state of bismuth [6]. The molecular orbitals associated with the [BiF₆] units exhibit substantial mixing of bismuth 6s, 6p, and 5d orbitals with fluorine 2p orbitals, leading to delocalized bonding interactions that extend along the polymeric chains.

The computed band structure and density of states indicate that α-BiF₅ is an insulator, with a wide band gap arising from the separation of the fluorine 2p-derived valence bands and the bismuth 6p-derived conduction bands. The highest occupied molecular orbitals are largely localized on the fluorine atoms, while the lowest unoccupied molecular orbitals possess significant bismuth character, consistent with the strong Lewis acidity and oxidizing power of the compound.

Bonding Analysis and Covalency

Natural bond orbital (NBO) and quantum theory of atoms in molecules (QTAIM) analyses provide quantitative measures of the covalency in the Bi–F bonds. The calculated bond orders for the equatorial Bi–F bonds are slightly higher than those for the axial (bridging) Bi–F bonds, reflecting the longer bond lengths and the partial ionic character of the bridging interactions. However, in both cases, the electron density at the bond critical points indicates a non-negligible degree of covalent bonding, with significant charge delocalization between bismuth and fluorine.

The following table summarizes key computational findings regarding the electronic structure and bonding in α-BiF₅:

| Property | Value/Description |

|---|---|

| Band gap (DFT, PBE0/TZVP) | ~5.2 eV |

| Bi–F (equatorial) bond order | ~0.65 |

| Bi–F (axial, bridging) bond order | ~0.58 |

| Electron density at Bi–F bcp | 0.19 eÅ⁻³ (equatorial), 0.16 eÅ⁻³ (axial) |

| Mulliken charge (Bi) | +2.8 |

| Mulliken charge (F) | –0.55 to –0.60 |

These results confirm that, while the Bi–F bonds in bismuth pentafluoride possess substantial ionic character, the covalent contribution is significant and plays a crucial role in stabilizing the extended polymeric structure and modulating the compound’s reactivity.

Correlation with Experimental Observations

The computationally predicted vibrational frequencies and electronic properties are in excellent agreement with experimental IR and Raman spectra, as well as with observed trends in reactivity and Lewis acidity. The distortion of the [BiF₆] octahedra and the differentiation between bridging and terminal fluorine atoms are faithfully reproduced in the theoretical models, lending strong support to the structural assignments derived from crystallographic and spectroscopic studies.

GHS Hazard Statements

H272 (97.44%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive